H-Glu-ala-ala-OH
Overview
Description
H-Glu-ala-ala-OH is a tripeptide composed of glutamic acid, alanine, and alanine. Peptides like this compound are short chains of amino acids linked by peptide bonds. These compounds play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-ala-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to the resin. Subsequent amino acids (alanine) are added one by one through a series of coupling and deprotection steps .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
H-Glu-ala-ala-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of amino acids, particularly the glutamic acid residue.
Substitution: Replacing specific amino acids within the peptide chain.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The primary products of these reactions are the individual amino acids (glutamic acid and alanine) or modified peptides with altered side chains .
Scientific Research Applications
H-Glu-ala-ala-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including immunomodulatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of H-Glu-ala-ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
H-Glu-ala-OH: A dipeptide with similar properties but shorter chain length.
H-Glu-ala-ala-ala-OH: A tetrapeptide with an additional alanine residue.
H-Glu-ala-gly-OH: A tripeptide with glycine replacing one alanine.
Uniqueness
H-Glu-ala-ala-OH is unique due to its specific sequence of amino acids, which confers distinct chemical and biological properties. Its stability, ease of synthesis, and versatility make it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-5-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-5(9(17)14-6(2)11(19)20)13-10(18)7(12)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,16)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFHOVYUYSNDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318785 | |
Record name | NSC335982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39534-89-9 | |
Record name | NSC335982 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC335982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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